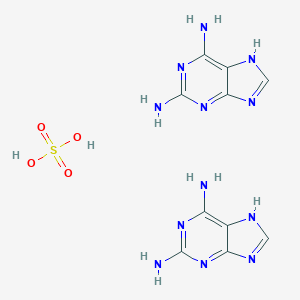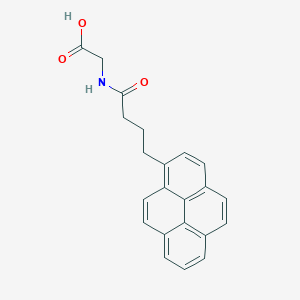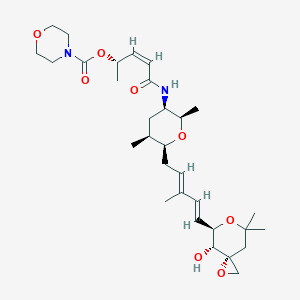
(+)-Meayamycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Meayamycin B is a natural product that has been isolated from the culture broth of the marine-derived actinomycete, Streptomyces sp. Meandmyco AC7. It is a potent inhibitor of cancer cell growth and has gained significant attention for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of (+)-Meayamycin B is not fully understood. However, it has been suggested that it inhibits the activity of the proteasome, a complex enzyme that plays a critical role in the degradation of proteins. By inhibiting the proteasome, (+)-Meayamycin B may prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Studies have shown that (+)-Meayamycin B has several biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, indicating that it inhibits proteasome activity. It has also been shown to induce the activation of the unfolded protein response, a cellular stress response that is activated in response to the accumulation of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (+)-Meayamycin B in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of using (+)-Meayamycin B is its complexity. The synthesis of (+)-Meayamycin B is a complex process that requires several steps, which may limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on (+)-Meayamycin B. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of (+)-Meayamycin B may help to identify new targets for cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments. Studies have shown that combining (+)-Meayamycin B with other cancer treatments may enhance its effectiveness. Finally, future research may focus on developing new synthesis methods for (+)-Meayamycin B that are more efficient and cost-effective.
Conclusion
In conclusion, (+)-Meayamycin B is a natural product that has gained significant attention for its potential use in cancer treatment. The synthesis of (+)-Meayamycin B is a complex process that involves several steps. Studies have shown that (+)-Meayamycin B inhibits the growth of various cancer cell lines and induces cell cycle arrest and apoptosis. Its mechanism of action is not fully understood, but it is thought to inhibit the activity of the proteasome. Further research may focus on understanding its mechanism of action, investigating its potential use in combination with other cancer treatments, and developing new synthesis methods.
Synthesemethoden
The synthesis of (+)-Meayamycin B is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 4-epi-isoformamide. This intermediate is then subjected to a series of reactions, including a diastereoselective aldol reaction, a Wittig reaction, and a selective reduction to produce the final product, (+)-Meayamycin B.
Wissenschaftliche Forschungsanwendungen
(+)-Meayamycin B has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Studies have also demonstrated that (+)-Meayamycin B induces cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
1020210-12-1 |
|---|---|
Produktname |
(+)-Meayamycin B |
Molekularformel |
C31H48N2O8 |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |
InChI-Schlüssel |
LWHSGUXHAJKMME-YXWNKITCSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
Kanonische SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
Synonyme |
Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



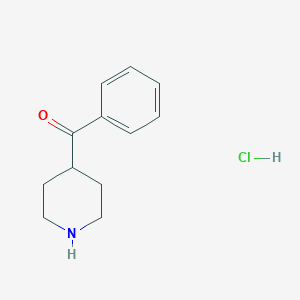
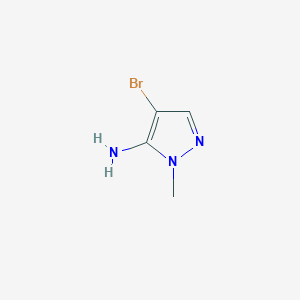
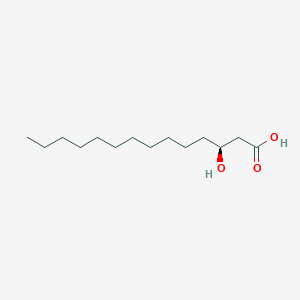
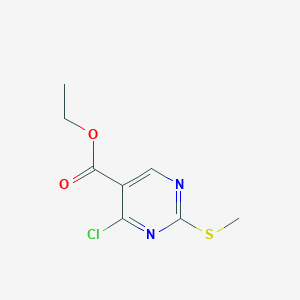
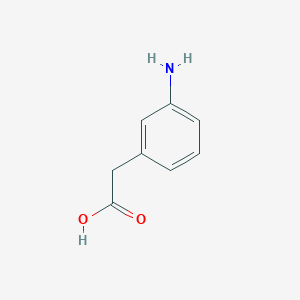
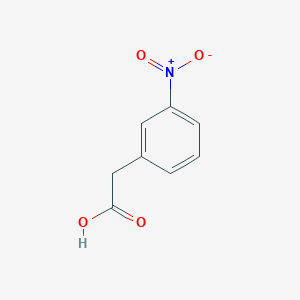

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
